molecular formula C16H20ClNOS B12759242 2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride CAS No. 128959-17-1

2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride

Cat. No.: B12759242
CAS No.: 128959-17-1
M. Wt: 309.9 g/mol
InChI Key: YAZGTAAHUKXNDU-UHFFFAOYSA-N
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Description

2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group attached to a thioether linkage, which is further connected to an alpha-methylbenzeneethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Thioether Linkage: The reaction between 4-methoxyphenylthiol and an appropriate halogenated precursor under basic conditions to form the thioether linkage.

    Introduction of the Alpha-Methylbenzeneethanamine Moiety: This step involves the reaction of the thioether intermediate with alpha-methylbenzeneethanamine under suitable conditions to form the desired compound.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the functional groups or to convert the thioether linkage to a thiol group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions on the aromatic ring.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives or modified amine groups.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic ring.

Scientific Research Applications

2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, such as antidepressant or neuroprotective properties.

    Industry: Utilized in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and the biological system being studied. In some cases, it may involve the modulation of neurotransmitter levels or the inhibition of oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Methoxyphenyl)thio)benzeneethanamine hydrochloride: Lacks the alpha-methyl group, which may affect its biological activity and chemical reactivity.

    2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanol hydrochloride:

    4-Methoxyphenylthiourea: Contains a thiourea group instead of a thioether linkage, resulting in different reactivity and biological effects.

Uniqueness

2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

128959-17-1

Molecular Formula

C16H20ClNOS

Molecular Weight

309.9 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)sulfanylphenyl]propan-2-amine;hydrochloride

InChI

InChI=1S/C16H19NOS.ClH/c1-12(17)11-13-5-3-4-6-16(13)19-15-9-7-14(18-2)8-10-15;/h3-10,12H,11,17H2,1-2H3;1H

InChI Key

YAZGTAAHUKXNDU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1SC2=CC=C(C=C2)OC)N.Cl

Origin of Product

United States

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